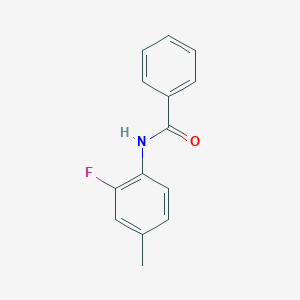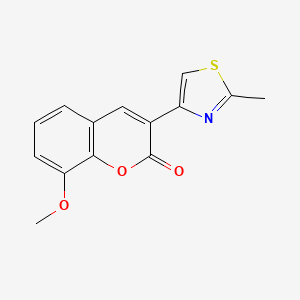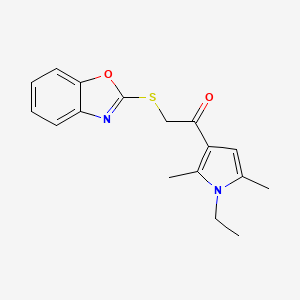![molecular formula C20H14BrN3OS2 B5868550 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)
2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone, also known as BPTET, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPTET is a thioether derivative of 1,2,4-triazole, a heterocyclic compound that has been extensively studied for its biological properties.
作用机制
The mechanism of action of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone involves its reaction with thiols to form a fluorescent adduct. The reaction is based on the thiol-disulfide exchange reaction, where the thiol group of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone reacts with the thiol group of the target molecule to form a disulfide bond. This reaction results in the release of the fluorescent moiety, which can be detected using fluorescence spectroscopy. The selectivity of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone for thiols is due to the presence of the triazole and thioether groups, which provide the necessary electron density and steric hindrance to selectively react with thiols.
Biochemical and Physiological Effects
2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone has been shown to have minimal toxicity and low cytotoxicity in various cell lines, making it a promising tool for studying thiol biology in vitro and in vivo. 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone has been used to detect thiols in various biological samples, including blood plasma, cells, and tissues. The use of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone has also been shown to be effective in detecting changes in thiol levels under different physiological conditions, such as oxidative stress and aging.
实验室实验的优点和局限性
One of the main advantages of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone is its selectivity for thiols, which allows for the specific detection of thiols in complex biological systems. 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone is also easy to synthesize and purify, making it a cost-effective tool for studying thiol biology. However, one of the limitations of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone is its low quantum yield, which can limit its sensitivity for detecting low levels of thiols. Additionally, the use of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone requires specialized equipment, such as fluorescence spectrometers, which may not be readily available in all laboratories.
未来方向
There are several future directions for the use of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone in scientific research. One potential application is the development of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone-based probes for imaging thiols in vivo. This would allow for the non-invasive detection of thiols in living organisms, which could have important implications for the diagnosis and treatment of various diseases. Another future direction is the modification of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone to improve its sensitivity and selectivity for thiols. This could be achieved through the introduction of additional functional groups or the optimization of the reaction conditions. Overall, 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone has the potential to be a valuable tool for studying thiol biology and has promising applications in various scientific fields.
合成方法
The synthesis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone involves the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(2-thienyl)ethanone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone.
科学研究应用
2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of research for 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone is its use as a fluorescent probe for detecting thiols in biological systems. Thiols are important biomolecules that play a crucial role in various physiological processes, including oxidative stress, redox signaling, and protein folding. 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone has been shown to selectively react with thiols in vitro and in vivo, making it a promising tool for studying thiol biology.
属性
IUPAC Name |
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS2/c21-15-8-10-16(11-9-15)24-19(14-5-2-1-3-6-14)22-23-20(24)27-13-17(25)18-7-4-12-26-18/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNBXTKDJVUTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL)thio)-1-(2-thienyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5868472.png)
![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)



![2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)

![N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5868535.png)
![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)



